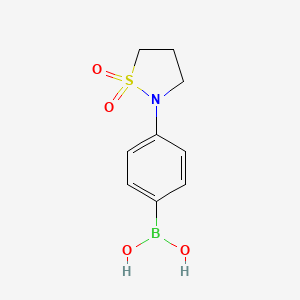

(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of boronic acid derivatives can be complex and often requires multiple steps. For example, the synthesis of 1-azabicyclo[2.2.2]oct-3-yl-α-hydroxy-α-(4-phenylboronic acid)-α-phenylacetate, a compound related to (4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid, involves several steps starting from α-hydroxy-α-(4-nitrophenyl)-α-phenylacetic acid. This process includes nitration, reduction, and the introduction of the boronic acid group . Although the exact synthesis of (4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid is not described, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is characterized by the presence of a boron atom connected to an aromatic ring and hydroxyl groups. The boron atom can form reversible covalent bonds with diols and amino acids, which is a key feature in their reactivity. The ortho-substituents on the phenyl ring can influence the reactivity and stability of the boronic acid, as seen in the case of 2,4-bis(trifluoromethyl)phenylboronic acid, where the ortho-substituent prevents coordination of amines to the boron atom .

Chemical Reactions Analysis

Boronic acids are versatile reagents in organic synthesis. They are particularly known for their role in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds. The ortho-substituents on the phenyl ring can play a significant role in the reactivity of these compounds. For instance, the ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid is crucial in catalyzing the dehydrative condensation between carboxylic acids and amines, leading to amidation .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their molecular structure. The boron atom imparts unique reactivity to these compounds, allowing them to interact with various functional groups. The presence of substituents on the phenyl ring can affect the acidity, stability, and overall reactivity of the boronic acid. For example, the trifluoromethyl groups in 2,4-bis(trifluoromethyl)phenylboronic acid increase its electron-withdrawing capacity, which can enhance its catalytic activity . The synthesis of oxazolidin-2-ones also highlights the importance of stereochemistry and regioselectivity in the reactions involving boronic acid derivatives .

科学的研究の応用

Complexation and Structural Analysis

Boronic acids, including phenylboronic acids, have been studied extensively for their ability to form complexes with various hydrogen bond acceptors through DD·AA (donor-donor-acceptor-acceptor) type complexes. The study by Sharma and Bhattacharyya (2017) provides insights into the complexation behavior of phenyldiboronic acids with N–/O–hydrogen bond acceptors, highlighting their stability and potential applications in molecular recognition and sensor design (Sharma & Bhattacharyya, 2017).

Optical and Electronic Applications

Phenylboronic acids have been used to screen for organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. Zhang et al. (2018) demonstrated how cyclic-esterification of aryl boronic acids with dihydric alcohols can lead to materials with significant RTP and ML properties, opening avenues for their use in optoelectronic devices (Zhang et al., 2018).

Sensing Applications

A novel approach to sensing homocysteine using a fluorescence probe derived from (4-(diphenylamino)phenyl)boronic acid was developed by Chu et al. (2019). This probe exhibited high selectivity and sensitivity, showcasing the potential of phenylboronic acids in the development of fluorescence-based sensors for biological applications (Chu et al., 2019).

Antiviral Applications

The modification of nanoparticles with phenylboronic-acid derivatives has shown promise in the development of antiviral therapeutics. Khanal et al. (2013) explored the use of phenylboronic-acid-modified nanoparticles as potential inhibitors for the Hepatitis C virus, highlighting the versatility of boronic acids in medicinal chemistry and drug development (Khanal et al., 2013).

Safety And Hazards

特性

IUPAC Name |

[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO4S/c12-10(13)8-2-4-9(5-3-8)11-6-1-7-16(11,14)15/h2-5,12-13H,1,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJRFEMBBOLGQFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)N2CCCS2(=O)=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1289153.png)